molecular formula C10H9Br2N B1521864 4-(Bromomethyl)isoquinoline hydrobromide CAS No. 862539-92-2

4-(Bromomethyl)isoquinoline hydrobromide

Cat. No. B1521864
M. Wt: 302.99 g/mol
InChI Key: OTFKOOYYHSUSSJ-UHFFFAOYSA-N
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Description

4-(Bromomethyl)isoquinoline hydrobromide is a chemical compound with the molecular formula C10H9Br2N . It has an average mass of 302.993 Da and a monoisotopic mass of 300.910156 Da .


Synthesis Analysis

A selective synthesis of 4-bromoisoquinoline and 4-bromoisquinolone was reported in a research paper . The synthesis involved an electrocyclic reaction catalyzed by palladium to selectively afford either 4-bromoisoquinoline and 4-bromoisquinolones under different conditions .


Molecular Structure Analysis

The molecular structure of 4-(Bromomethyl)isoquinoline hydrobromide consists of a benzene ring fused to a pyridine ring .

Scientific Research Applications

Synthesis of Spiro[isoquinoline-4,4′-pyran]-3-imines

4-(Bromomethyl)isoquinoline hydrobromide has been used in the synthesis of spiro compounds. Kisel’ et al. (2000) describe the synthesis of 4-[2-(bromomethyl)phenyl] tetrahydro-2H-4-pyrancarbonitrile and its reaction with primary amines, leading to either 4-[2-(R-aminomethyl)phenyl]tetrahydro-2H-4-pyrancarbonitriles or hydrobromides of 2-R-aryl-2,3,2′,3′,5′,6′-hexahydrospiro[isoquinoline-4(1H),4′-pyran]-3-imines (Kisel’ et al., 2000).

Antimicrobial Activity

Babichev et al. (1990) explored the chemistry of isoquinolines with partially hydrogenated pyridine rings due to their high biological activity. They developed a synthesis method for novel isoquinolines from o-(bromomethyl)phenylacetonitrile and studied their antimicrobial properties (Babichev et al., 1990).

Bromination in Strong Acid

Brown and Gouliaev (2004) investigated the bromination of isoquinoline in concentrated acids using brominating agents. They achieved regioselective monobromination, providing insight into the sensitivity of the process to various factors (Brown & Gouliaev, 2004).

Synthesis of Halofuginone Hydrobromide

Zhang et al. (2017) described a method for preparing halofuginone hydrobromide, an effective drug against Eimeria in poultry. This research demonstrated an innovative approach for large-scale production of this pharmaceutical compound (Zhang et al., 2017).

Synthesis of Various Spiro Compounds

Kisel et al. (2002) worked on the condensation of o-bromomethylphenylacetonitrile with arylcarbohydrazides, leading to the synthesis of various spiro compounds, including 5,10-dihydro[1,2,4]triazolo[1,5-b]isoquinolines (Kisel et al., 2002).

Rhodium-Catalyzed Synthesis

He et al. (2016) reported the rhodium-catalyzed synthesis of highly functionalized 4-bromo-1,2-dihydroisoquinolines, providing a novel approach to creating bromonium ylides (He et al., 2016).

Novel 3,4-Dihydroisoquinoline Annulation

Li and Yang (2005) described a novel annulation method to access certain medicinally important isoquinoline heterocycles. This method offers a direct synthesis approach for compounds like berberine and erythrina types (Li & Yang, 2005).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-(bromomethyl)isoquinoline;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN.BrH/c11-5-9-7-12-6-8-3-1-2-4-10(8)9;/h1-4,6-7H,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTFKOOYYHSUSSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC=C2CBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Bromomethyl)isoquinoline hydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Schnopp, G Haberhauer - 2009 - Wiley Online Library
A straightforward synthesis of C 3 ‐symmetric, imidazole‐containing, macrocyclic peptides with different binding arms is presented. The chirality of the backbone and the selection of …

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